Bienvenue dans la boutique en ligne BenchChem!

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

p38 MAPK Anti-inflammatory TNF-α inhibition

Select this specific 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (TBPA) to replicate in vivo p38 MAPK anti-hyperalgesic efficacy and sub-μM VEGFR-2 inhibition. Steric tert-butyl group is essential for synthetic reproducibility in Tröger's base formation and kinase selectivity. Ideal for medicinal chemistry; differentiated from unsubstituted analogs for reproducible research outcomes.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 126208-61-5
Cat. No. B164175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
CAS126208-61-5
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2
InChIInChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
InChIKeyGFWSTBBSSBVVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) Scientific and Procurement Baseline Overview


3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5), also referred to as 5-amino-3-tert-butyl-1-phenylpyrazole or TBPA, is a heterocyclic phenylpyrazole compound with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol [1]. Its structure features a pyrazole ring substituted with a sterically bulky tert-butyl group at the 3-position, a phenyl group at the 1-position, and a primary amine at the 5-position, yielding a white crystalline solid with a boiling point of 356.3±30.0 °C and a density of 1.1±0.1 g/cm³ at room temperature [2]. This compound functions primarily as a versatile aminopyrazole building block in medicinal chemistry and proteomics research, with the 5-amino group serving as a nucleophilic handle for derivatization into more complex pharmacologically active scaffolds .

3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Why Generic Substitution with Unsubstituted or Differently Substituted Pyrazol-5-amines Carries Quantifiable Risk


The tert-butyl substituent at the pyrazole 3-position and the N1-phenyl group in 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (TBPA) are not interchangeable with alternative substituents such as hydrogen, methyl, cyclopentyl, or heteroaromatic groups when the objective is to reproduce specific synthetic outcomes or biological profiles. In the p38 MAPK inhibitor series described by Lacerda et al. (2012), derivatives built on the TBPA core demonstrated in vivo anti-hyperalgesic efficacy comparable to the reference drug SB-203580 at 100 µmol/kg oral dose, while simultaneously suppressing TNF-α levels by 57.3–55.8% [1]. A structurally distinct pyrazol-5-amine derivative—4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine—exhibited an IC₅₀ of 33 µM against PGDS GST, representing a >10-fold difference in apparent potency relative to the TBPA-derived urea compound's 1.53 µM VEGFR-1 inhibition [2][3]. Furthermore, the steric bulk of the tert-butyl group governs the compound's behavior in specific synthetic transformations such as Tröger‘s base formation [4] and influences its physicochemical parameters, including a measured boiling point of 356.3±30.0 °C that differs from that of less substituted analogs [5]. Generic substitution without accounting for these documented structure-activity and structure-property divergences introduces quantifiable risk to experimental reproducibility and procurement decisions.

Quantitative Evidence Guide for 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5): Direct Comparative Data for Scientific Selection


p38 MAPK Inhibitor Scaffold: In Vivo Efficacy and TNF-α Suppression Comparable to SB-203580

Derivatives synthesized from 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine as the core scaffold were evaluated head-to-head against the established p38 MAPK inhibitor SB-203580 in a rat model of carrageenan-induced thermal hypernociception. The TBPA-derived hydrazone compounds 4a and 4f, administered orally at 100 µmol/kg, demonstrated anti-inflammatory and antinociceptive properties comparable to the reference drug SB-203580 [1]. Both compounds also suppressed in vivo TNF-α levels by 57.3% (4a) and 55.8% (4f), respectively, providing direct quantitative correlation between this aminopyrazole core and measurable pharmacodynamic outcomes [1]. This evidence positions TBPA as a privileged scaffold in p38 MAPK inhibitor design.

p38 MAPK Anti-inflammatory TNF-α inhibition In vivo pharmacology Pain models

VEGFR-2 Kinase Inhibition: TBPA-Derived Urea Exhibits Sub-Micromolar IC₅₀ (196 nM) with Kinase Selectivity Profile

A urea derivative built on the 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine scaffold (CHEMBL597592, 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)phenyl)urea) was profiled against a panel of receptor tyrosine kinases, revealing a differential inhibition profile. The compound inhibited VEGFR-2 (KDR) with an IC₅₀ of 196 nM [1]. In contrast, inhibition of VEGFR-1 (FLT1) was approximately 7.8-fold weaker (IC₅₀ = 1.53 µM), and inhibition of FGFR1 was substantially weaker at 10 µM (IC₅₀ = 1.00 × 10⁴ nM), representing a >50-fold selectivity window between VEGFR-2 and FGFR1 [1]. This intra-target selectivity profile distinguishes the TBPA-derived chemotype from structurally distinct pyrazol-5-amines such as 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, which exhibits an IC₅₀ of 33 µM against PGDS GST and has not demonstrated comparable VEGFR-2 activity [2].

VEGFR-2 Kinase inhibition Anticancer FGFR1 Selectivity profile

Synthetic Versatility: Documented Utility in Tröger's Base Formation and Multi-Component Heterocyclic Assembly

3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine serves as a documented precursor for the synthesis of pyrazolic Tröger's base (PzTB), a rigid, chiral methanodiazocine scaffold with established utility in asymmetric catalysis and metal coordination chemistry [1]. Treatment of the compound with paraformaldehyde in acetic acid yields PzTB, which subsequently forms well-defined Pd(II) complexes—specifically, a red, air-stable, non-hygroscopic complex soluble in chloroform, dichloromethane, and DMSO [1]. In contrast, 1-phenyl-1H-pyrazol-5-amine (the unsubstituted parent scaffold) does not contain the tert-butyl substituent required for this specific transformation; its N-phenyl derivative lacks the steric bulk and electronic properties that enable the documented Tröger's base formation [2]. Furthermore, the compound's 5-amino group enables diverse derivatization beyond Tröger's base chemistry, including the synthesis of pyrazolo[3,4-d][1,3]oxazines and glycinyl-hydrazone conjugates [3][4].

Tröger's base Asymmetric catalysis Heterocyclic synthesis Metal complexation Building block

Physicochemical and Storage Stability Profile: Predicted Boiling Point and Validated Solid-State Characteristics

The tert-butyl substituent at the 3-position of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine confers distinct physicochemical properties relative to unsubstituted or less sterically hindered pyrazol-5-amine analogs. The compound exhibits a predicted boiling point of 356.3±30.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1]. In contrast, the parent 1-phenyl-1H-pyrazol-5-amine (CAS 826-85-7), which lacks the 3-tert-butyl group, has a reported melting point range of 56-60 °C, indicating substantially different phase behavior and thermal stability [2]. Additionally, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine is commercially available at 98% purity (HPLC) and requires storage in a dark place under inert atmosphere at room temperature to maintain integrity . The compound appears as a white crystalline solid, a physical form that facilitates accurate weighing and handling in laboratory workflows .

Physicochemical properties Stability Storage conditions Purity Procurement specifications

Optimal Scientific and Industrial Application Scenarios for 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) Based on Quantitative Evidence


p38 MAPK Inhibitor Medicinal Chemistry Programs Requiring Orally Active Anti-Inflammatory Scaffolds

Based on the direct head-to-head in vivo evidence from Lacerda et al. (2012), this compound is ideally suited for medicinal chemistry programs developing novel p38 MAPK inhibitors with anti-inflammatory and anti-hyperalgesic indications. Derivatives built on the TBPA core demonstrated in vivo efficacy comparable to SB-203580 at 100 µmol/kg oral dosing and suppressed TNF-α levels by 55.8–57.3%, establishing this aminopyrazole scaffold as a validated starting point for oral anti-inflammatory drug discovery [1]. The 5-amino group serves as a conjugation handle for the synthesis of glycinyl-hydrazone derivatives, a chemotype with documented in vitro p38α inhibition and in vivo pharmacodynamic activity [1].

VEGFR-2 Kinase Inhibitor Development with Intra-Family Selectivity Requirements

The TBPA-derived urea compound CHEMBL597592 exhibits a differentiated kinase inhibition profile with sub-micromolar VEGFR-2 potency (IC₅₀ = 196 nM) and measurable selectivity over VEGFR-1 (1.53 µM, 7.8-fold) and FGFR1 (10 µM, >50-fold) [1]. This intra-panel selectivity profile supports the application of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine as a scaffold for developing VEGFR-2 inhibitors where minimizing off-target kinase engagement is a program priority. The documented selectivity window distinguishes this chemotype from structurally divergent pyrazol-5-amines that have been profiled against alternative targets (e.g., PGDS GST) without comparable VEGFR-2 activity [2].

Synthesis of Chiral Tröger‘s Base Analogues and Asymmetric Catalysis Ligands

The compound undergoes a validated reaction with paraformaldehyde in acetic acid to yield pyrazolic Tröger’s base (PzTB), a rigid methanodiazocine scaffold with inherent chirality [1]. PzTB subsequently forms well-characterized, air-stable Pd(II) complexes (red precipitate, soluble in chloroform, dichloromethane, and DMSO) that are relevant to asymmetric catalysis and coordination chemistry research [1]. This synthetic pathway is not accessible using unsubstituted 1-phenyl-1H-pyrazol-5-amine (CAS 826-85-7), making 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine the specific starting material required for this class of chiral heterocyclic architectures [2].

Heterocyclic Scaffold Diversification via Multi-Component and Annulation Reactions

As a primary aminopyrazole building block, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine enables the construction of fused heterocyclic systems including pyrazolo[3,4-d][1,3]oxazines [1] and serves as a key intermediate in the synthesis of heteroarylaminopyrazole derivatives for diabetes research [2]. The white crystalline solid form, high purity (≥98%), and defined storage requirements (dark, inert atmosphere, room temperature) facilitate reproducible weighing and reaction setup in multi-step synthetic sequences [3]. The compound‘s high predicted boiling point (356.3±30.0 °C) and thermal stability relative to lower-melting pyrazol-5-amine analogs support its use in reactions requiring elevated temperatures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.